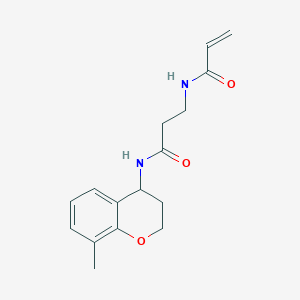
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide, also known as MDL-12330A, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide works by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide leads to increased levels of endocannabinoids, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to have various biochemical and physiological effects. These include:
- Increased levels of endocannabinoids in the body
- Decreased pain sensation
- Reduced inflammation
- Improved mood
- Increased appetite
Advantages and Limitations for Lab Experiments
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been shown to have significant effects on the endocannabinoid system, making it a promising candidate for further research.
However, there are also limitations to the use of N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide in lab experiments. For example, its effects on the endocannabinoid system may be complex and difficult to study. Additionally, its use may be limited by ethical concerns, as the endocannabinoid system is involved in various physiological processes.
Future Directions
There are several future directions for research on N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide. These include:
- Further investigation of its effects on the endocannabinoid system
- Examination of its potential as a treatment for pain and inflammation
- Study of its effects on mood and appetite
- Exploration of its potential as a tool for studying the endocannabinoid system in animals and humans
In conclusion, N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide is a promising compound for scientific research. Its effects on the endocannabinoid system make it a promising candidate for further investigation, and there are several potential future directions for research on this compound.
Synthesis Methods
The synthesis of N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide involves several steps. First, 8-methylcoumarin is reacted with sodium hydride to form an intermediate. This intermediate is then reacted with acryloyl chloride to form the prop-2-enoylamino group. Finally, the resulting compound is reacted with 3-aminopropionamide to form N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide.
Scientific Research Applications
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as a modulator of the endocannabinoid system. This system plays a role in various physiological processes, including pain sensation, appetite, and mood. N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to inhibit the activity of an enzyme involved in the breakdown of endocannabinoids, leading to increased levels of these compounds in the body.
properties
IUPAC Name |
N-(8-methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-14(19)17-9-7-15(20)18-13-8-10-21-16-11(2)5-4-6-12(13)16/h3-6,13H,1,7-10H2,2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALZWJOTFRCGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2710927.png)
![3-[[1-[(3-Bromophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2710928.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2710929.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide](/img/structure/B2710931.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2710935.png)
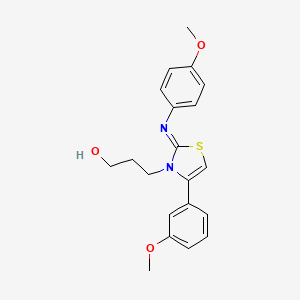
![1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2710940.png)

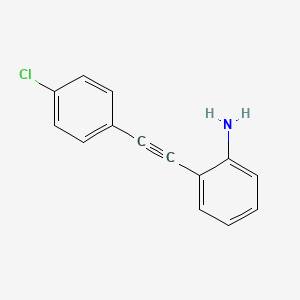
![4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2710943.png)

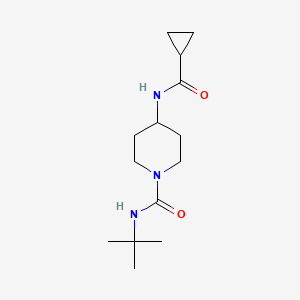
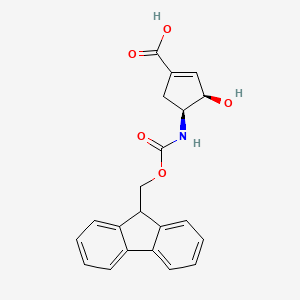
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2710950.png)